Cladinose

Descripción general

Descripción

Cladinose is a hexose deoxy sugar that is commonly found in several antibiotics, such as erythromycin, where it is attached to the macrolide ring. In ketolides, a relatively new class of antibiotics, this compound is replaced with a keto group . This compound plays a crucial role in the biological activity of these antibiotics by enhancing their binding to bacterial ribosomes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cladinose involves several steps, including the protection of hydroxyl groups, glycosylation, and deprotection. One common method involves the use of silyl acetal protection and thiomethyl ether to introduce a 3"-OMe group . The process typically includes the following steps:

- Protection of hydroxyl groups using silyl acetal.

- Glycosylation with a suitable glycosyl donor.

- Deprotection to yield the final this compound compound.

Industrial Production Methods

Industrial production of this compound often involves the fermentation of specific strains of bacteria that naturally produce macrolide antibiotics. The this compound moiety is then chemically modified or extracted from these antibiotics . This method ensures a high yield and purity of the compound.

Análisis De Reacciones Químicas

Radical Deoxygenation and Epimerization

The Barton–McCombie reaction induces 2′-deoxygenation of cladinose while unexpectedly triggering stereochemical inversion at the C-5″ position. Key findings include:

-

Reagents : Tributyltin hydride (BuSnH) or tris(trimethylsilyl)silane (TTMSS) with initiators like 1,1′-azobis(isobutyronitrile) (AIBN) or 1,1′-azobis(cyclohexanecarbonitrile) (ACCN).

-

Conditions : Toluene solvent at 60–115°C, with reaction time optimization critical for product ratios.

-

Outcomes :

| Entry | Reagent | Initiator | Temp (°C) | 3 :4 Ratio |

|---|---|---|---|---|

| 1 | BuSnH (3 eq) | AIBN | 80 | 2.5:1 |

| 2 | BuSnH (6 eq) | AIBN | 80 | >99:1 |

| 3 | TTMSS (3 eq) | AIBN | 80 | 1:2 |

| 4 | TTMSS (3 eq) | AIBN | 80 (dilute) | 1:3 |

| 5 | TTMSS (3 eq) | ACCN | 80 | 1:4 |

| 6 | TTMSS (3 eq) | ACCN | 115 | 1:6 |

Mechanistic Insight : The radical intermediate at C-2′ facilitates conformational flexibility, enabling inversion at C-5″. ROESY NMR confirmed axial-to-equatorial flipping of H-1″ and H-5″ in 4 , altering this compound’s chair conformation and disrupting hydrophobic interactions with ribosomal targets .

Oxidation and Functionalization

This compound derivatives are synthesized via targeted oxidation and protection strategies:

-

Thiocarbonate Formation : Treatment with O-phenyl chlorothionoformate converts the 2′-hydroxyl group to a phenylthiocarbonate (compound 2 ). Optimal conditions: NaHCO/toluene at 60°C .

-

Protection/Deprotection : Silyl acetal groups shield hydroxyls during glycosylation, followed by deprotection to yield functionalized this compound analogs .

Stereochemical and Conformational Analysis

-

NMR Spectroscopy : H-H coupling constants (e.g., = 9.8 Hz in 3 vs. <1 Hz in 4 ) and ROESY correlations (e.g., H-4″/H-2″b in 3 vs. H-1″/H-3″Me in 4 ) validated stereochemical inversion .

-

pH-Dependent Stability : In TRIS buffer (pH 7.4), this compound adopts a "folded-out" conformation in 4 , reducing ribosome affinity while retaining anti-inflammatory activity .

Implications for Macrolide Engineering

The 2′-dehydroxy this compound scaffold eliminates antibacterial activity but preserves anti-inflammatory properties, highlighting its potential for designing non-antibiotic macrolides. Reaction optimization (e.g., TTMSS/ACCN at 115°C) enables scalable production of stereochemically pure epimers .

Aplicaciones Científicas De Investigación

Role in Antibiotic Resistance

Cladinose-containing macrolides, such as erythromycin and azithromycin, are subject to enzymatic modifications that can lead to antibiotic resistance. Research has shown that certain enzymes, specifically Mph kinases, exhibit varying degrees of efficiency when phosphorylating this compound-containing macrolides compared to their desthis compound counterparts. For instance, studies indicate that MphI and MphK show significantly lower catalytic rates for C3 this compound macrolides than for other types, suggesting that the presence of this compound may confer a degree of protection against resistance mechanisms in certain bacterial strains .

Structural Insights and Drug Design

The structural characteristics of this compound significantly influence the binding affinity and efficacy of macrolide antibiotics. Detailed studies utilizing NMR spectroscopy have revealed that modifications to the this compound sugar can drastically affect the drug's ability to bind to ribosomal sites, which is crucial for its antibacterial action. For example, alterations to the this compound moiety can diminish antimicrobial activity while retaining anti-inflammatory properties, leading to the development of novel azithromycin analogs with improved therapeutic profiles .

Table 1: Comparison of this compound Modifications and Their Effects

| Modification Type | Antimicrobial Activity | Anti-inflammatory Activity | Binding Affinity |

|---|---|---|---|

| Natural this compound | High | Moderate | Strong |

| 2'-deoxy this compound | Low | High | Weak |

| Modified this compound (Barton–McCombie) | Absent | High | Moderate |

Implications in Anti-inflammatory Treatments

This compound's role extends beyond antimicrobial activity; it also contributes to the anti-inflammatory effects observed in certain macrolide antibiotics. Azithromycin and its derivatives have been studied for their potential in treating chronic inflammatory diseases such as diffuse panbronchiolitis and cystic fibrosis. The modification of this compound can lead to compounds that retain anti-inflammatory properties without exhibiting antibacterial activity, thus opening avenues for new therapeutic applications .

Case Study 1: Efficacy of this compound-Modified Macrolides

A recent study developed a novel azithromycin derivative through the modification of both desosamine and this compound sugars. This compound demonstrated superior pharmacokinetic properties while completely abolishing antibacterial activity, thus highlighting this compound's potential in creating targeted anti-inflammatory therapies .

Case Study 2: Evolutionary Adaptations in Bacteria

Research into the evolutionary adaptations of Bacillales bacteria revealed that their ability to phosphorylate this compound-containing macrolides is limited, indicating a selective pressure against resistance development. This study utilized phylogenetic analysis and enzyme kinetics to elucidate the evolutionary pathways influencing substrate specificity among Mph kinases .

Mecanismo De Acción

Cladinose enhances the binding of macrolide antibiotics to bacterial ribosomes by interacting with the ribosomal exit tunnel. This interaction inhibits protein synthesis, leading to the death of the bacterial cell . The molecular targets include the ribosomal RNA and specific proteins within the ribosome .

Comparación Con Compuestos Similares

Similar Compounds

Desosamine: Another deoxy sugar found in macrolide antibiotics.

Mycarose: A sugar moiety found in certain macrolide antibiotics.

Oleandrose: A sugar component in some macrolide antibiotics.

Uniqueness

Cladinose is unique in its ability to enhance the binding of macrolide antibiotics to bacterial ribosomes, which significantly improves their antibacterial activity. Unlike other similar compounds, this compound is specifically tailored to fit into the ribosomal exit tunnel, making it highly effective in inhibiting protein synthesis .

Actividad Biológica

Cladinose is a significant sugar moiety found in various macrolide antibiotics, including erythromycin and azithromycin. Its structural characteristics and biological activities have garnered attention in pharmacological research, particularly regarding its role in antibiotic efficacy and mechanism of action. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Structural Characteristics of this compound

This compound is a 3,4-dideoxy-3-(methylamino)-D-ribose sugar that is crucial for the binding of macrolide antibiotics to the bacterial ribosome. Its stereochemistry significantly influences the pharmacological properties of these compounds. For instance, modifications to the this compound structure can drastically alter the interaction with ribosomal RNA, impacting antibiotic efficacy.

1. Ribosomal Interaction

The primary mechanism by which this compound-containing antibiotics exert their action is through binding to the 50S ribosomal subunit, inhibiting protein synthesis. Research indicates that the presence of this compound is critical for promoting ribosome stalling at specific codons during translation:

- Erythromycin and Clarithromycin : These antibiotics retain their ability to stall the ribosome due to the presence of this compound. In contrast, analogs lacking this sugar do not exhibit similar ribosomal stalling capabilities .

- Role in SRC Formation : this compound contributes not only spatially but also functionally to the formation of the stalled ribosome complex (SRC), suggesting its importance beyond mere structural support .

2. Antimicrobial Efficacy

The biological activity of this compound extends to its influence on antimicrobial efficacy:

- Antibacterial Activity : Studies show that modifications to this compound can lead to a significant reduction in antibacterial activity. For example, an azithromycin analog with an epimerized this compound exhibited no antibacterial properties despite retaining anti-inflammatory effects .

- Pharmacokinetics : The pharmacokinetic profiles of this compound-containing compounds suggest favorable distribution and metabolism, making them suitable for therapeutic use. For instance, a modified azithromycin demonstrated a half-life suitable for once-daily dosing and moderate bioavailability in animal models .

Case Study 1: Azithromycin Analog with Modified this compound

A study investigated an azithromycin analog where the stereochemistry at C-5″ of this compound was inverted. This modification resulted in:

- Loss of Antibacterial Activity : The compound was completely devoid of antibacterial effects due to diminished hydrophobic interactions with the ribosome.

- Retention of Anti-inflammatory Activity : Despite its lack of antibacterial properties, it maintained significant anti-inflammatory effects, indicating a potential pathway for developing non-antibiotic therapeutics .

Case Study 2: this compound Replacement Studies

Research aimed at replacing this compound with alternative sugar moieties highlighted its unique role:

- Oxazolidinone Carbamates : These replacements were synthesized but showed reduced efficacy compared to their this compound-containing counterparts. This underscores the importance of this compound in maintaining the biological activity of macrolides .

Data Tables

| Compound | Antibacterial Activity | Anti-inflammatory Activity | Half-life (h) | Bioavailability (%) |

|---|---|---|---|---|

| Azithromycin | Yes | Moderate | 11 | 12 |

| Modified Azithromycin (C-5″ inversion) | No | High | 15 | 31 |

| Erythromycin | Yes | Low | 6 | 34 |

Research Findings

Recent studies have elucidated various aspects of this compound's role in antibiotic activity:

- This compound is essential for effective binding to the ribosome, as evidenced by comparative studies showing that analogs without this sugar fail to induce SRC formation .

- Structural modifications that alter this compound's configuration can lead to significant changes in both pharmacodynamics and pharmacokinetics, emphasizing its critical role in drug design .

Propiedades

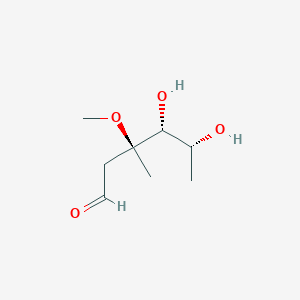

IUPAC Name |

(3S,4R,5R)-4,5-dihydroxy-3-methoxy-3-methylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-6(10)7(11)8(2,12-3)4-5-9/h5-7,10-11H,4H2,1-3H3/t6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSDVNKVGFVAQU-PRJMDXOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C)(CC=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@](C)(CC=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197001 | |

| Record name | Cladinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-12-2 | |

| Record name | 2,6-Dideoxy-3-C-methyl-3-O-methyl-ribo-hexose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cladinose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cladinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.